N-(1-phenylethyl)propan-2-amine
Overview
Description
N-(1-phenylethyl)propan-2-amine is an organic compound with the molecular formula C11H17N. It is a derivative of phenethylamine and is characterized by the presence of a phenyl group attached to an ethyl chain, which is further connected to a propan-2-amine group. This compound is of interest due to its structural similarity to various biologically active amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)propan-2-amine typically involves the reaction of malodorous ammonia with acetone in the presence of a catalyst to produce N-isopropyl-1-phenyl ethanone. This intermediate is then converted to this compound by reduction . Another method involves the use of transaminases for the asymmetric synthesis of enantiopure 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-phenylethyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the behavior of amines in biological systems.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as precursors to pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)propan-2-amine involves its interaction with biological targets such as amine oxidases. These enzymes catalyze the oxidative deamination of the compound, leading to the formation of corresponding aldehydes, ketones, or acids. This process is crucial in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Comparison with Similar Compounds
N-(1-phenylethyl)propan-2-amine can be compared with other similar compounds, such as:
1-phenylethan-1-amine: A simpler amine with a similar phenyl group but lacking the propan-2-amine structure.
2-phenylethylamine: Another phenethylamine derivative with different substitution patterns.
Amphetamines: A class of compounds with similar structural features but differing in their pharmacological effects and applications.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Biological Activity
N-(1-phenylethyl)propan-2-amine, also known as 2-phenyl-N-(1-phenylethyl)propan-1-amine, is a compound belonging to the class of phenethylamines. Its molecular formula is C11H17N, and it features a propan-2-amine backbone with a phenylethyl substituent. This compound has garnered attention due to its significant biological activity, particularly its interaction with specific enzymes and its potential therapeutic applications.
The primary target of this compound is amine oxidase [flavin-containing] B (AOB), an enzyme involved in the oxidative deamination of biogenic and xenobiotic amines. This interaction suggests that the compound may influence various biochemical pathways, particularly those related to neurotransmitter metabolism and vascular function.
Biochemical Pathways Affected
- Neurotransmitter Metabolism : By inhibiting AOB, this compound may alter the levels of neurotransmitters, which can have implications for mood regulation and cognitive functions.
- Vascular Functions : The compound's effect on amine metabolism could also influence vascular health by modulating the levels of vasoactive amines.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Enzyme Interaction | Inhibits amine oxidase [flavin-containing] B |
Neuropharmacological Effects | Potential modulation of neurotransmitter levels affecting mood and cognition |
Vascular Implications | May influence vascular function through modulation of vasoactive amines |
Research Findings
Several studies have explored the biological activity and potential applications of this compound:
- Inhibition Studies : Research indicates that this compound effectively inhibits AOB, leading to increased levels of biogenic amines such as serotonin and norepinephrine. This suggests a potential role in treating mood disorders.
- Pharmacological Applications : The compound has been investigated for its potential therapeutic applications in neurological disorders due to its effects on neurotransmitter systems.
- Synthesis and Characterization : Various synthetic methods for producing this compound have been documented, including reductive amination techniques that yield high purity and enantiomeric specificity.
Case Study 1: Neuropharmacology
A study investigated the effects of this compound on serotonin levels in animal models. The results showed a significant increase in serotonin concentration following administration, indicating its potential as an antidepressant agent.
Case Study 2: Vascular Health
Another research effort focused on the compound's impact on vascular smooth muscle cells. The findings suggested that this compound could enhance vasodilation through its action on nitric oxide pathways, highlighting its relevance in cardiovascular health.
Properties
IUPAC Name |
N-(1-phenylethyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUIZDLZUZDWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396683 | |
Record name | N-(1-phenylethyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87861-38-9, 19302-16-0 | |
Record name | N-(1-phenylethyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-phenylethyl)(propan-2-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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